molecular formula C9H8ClF2NO2 B2622108 Ethyl 2-(5-chloropyridin-2-YL)-2,2-difluoroacetate CAS No. 1256793-64-2

Ethyl 2-(5-chloropyridin-2-YL)-2,2-difluoroacetate

Cat. No.: B2622108
CAS No.: 1256793-64-2
M. Wt: 235.61
InChI Key: OWBJAYNOEOGWTJ-UHFFFAOYSA-N
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Description

Ethyl 2-(5-chloropyridin-2-YL)-2,2-difluoroacetate is an organic compound that belongs to the class of pyridine derivatives. This compound is characterized by the presence of a chloropyridine ring and a difluoroacetate group, making it a valuable intermediate in various chemical syntheses and pharmaceutical applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-(5-chloropyridin-2-YL)-2,2-difluoroacetate typically involves the reaction of 5-chloropyridine-2-carboxylic acid with ethyl difluoroacetate in the presence of a suitable catalyst. The reaction is carried out under reflux conditions in an organic solvent such as toluene or dichloromethane. The reaction mixture is then purified using column chromatography to obtain the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions and using continuous flow reactors. This allows for better control over reaction parameters and higher yields. The use of automated systems for purification and isolation further enhances the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(5-chloropyridin-2-YL)-2,2-difluoroacetate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Ethyl 2-(5-chloropyridin-2-YL)-2,2-difluoroacetate has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules and heterocyclic compounds.

    Biology: Employed in the development of bioactive molecules and enzyme inhibitors.

    Medicine: Utilized in the synthesis of pharmaceutical compounds with potential therapeutic effects.

    Industry: Applied in the production of agrochemicals and specialty chemicals

Mechanism of Action

The mechanism of action of Ethyl 2-(5-chloropyridin-2-YL)-2,2-difluoroacetate involves its interaction with specific molecular targets. The compound can act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various biological effects, depending on the target enzyme and the pathway involved .

Comparison with Similar Compounds

Ethyl 2-(5-chloropyridin-2-YL)-2,2-difluoroacetate can be compared with other similar compounds such as:

The uniqueness of this compound lies in its difluoroacetate group, which imparts distinct chemical and biological properties, making it a valuable compound in various fields of research and industry .

Biological Activity

Ethyl 2-(5-chloropyridin-2-YL)-2,2-difluoroacetate is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in the context of cancer treatment and enzyme interactions. This article reviews the existing literature on its biological activity, including mechanisms of action, case studies, and relevant research findings.

Chemical Structure and Properties

The compound is characterized by the presence of a chloropyridine moiety and difluoroacetate functional group. The structural formula can be represented as:

C9H8ClF2N1O2\text{C}_9\text{H}_8\text{ClF}_2\text{N}_1\text{O}_2

This unique structure contributes to its biological activity by enhancing binding affinities to various biological targets.

Research indicates that this compound exhibits its biological effects primarily through the following mechanisms:

  • Inhibition of Cancer Cell Proliferation : The compound has been shown to inhibit the proliferation of non-small cell lung cancer (NSCLC) cell lines. This is achieved by targeting the EGFR/PI3K/AKT/mTOR signaling pathway, leading to cell cycle arrest and apoptosis in vitro.
  • Interaction with Enzymes : The presence of fluorine atoms enhances the compound's ability to interact with cytochrome P450 enzymes, potentially affecting metabolic pathways. The pyridine ring facilitates hydrogen bonding and π-π interactions with aromatic amino acids in proteins, enhancing binding affinities.

Table 1: Summary of Biological Activities

Activity TypeObserved EffectsReference
Cancer Cell ProliferationInhibition in NSCLC cell lines
Enzyme InteractionEnhanced binding to cytochrome P450
Apoptosis InductionInduces apoptosis through cell cycle arrest

Case Studies

Several studies highlight the efficacy of this compound in various biological contexts:

  • Cancer Research : A study demonstrated that treatment with this compound led to a significant reduction in tumor growth in vivo models of NSCLC. The mechanism involved downregulation of key survival pathways.
  • Antimicrobial Activity : Preliminary investigations have indicated potential antimicrobial properties, although further studies are required to elucidate these effects comprehensively.
  • Enzyme Modulation : Research has shown that this compound can modulate the activity of certain enzymes involved in drug metabolism, suggesting implications for pharmacokinetics and drug interactions.

Properties

IUPAC Name

ethyl 2-(5-chloropyridin-2-yl)-2,2-difluoroacetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8ClF2NO2/c1-2-15-8(14)9(11,12)7-4-3-6(10)5-13-7/h3-5H,2H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OWBJAYNOEOGWTJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(C1=NC=C(C=C1)Cl)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8ClF2NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.61 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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